1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
Description
The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one features a propan-1-one group attached to a piperazine ring, which is further substituted with a methyl-linked tetrazole moiety bearing a 3-fluorophenyl group.
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c1-2-15(23)21-8-6-20(7-9-21)11-14-17-18-19-22(14)13-5-3-4-12(16)10-13/h3-5,10H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZXPIBOFMUIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the tetrazole derivative with 1-chloropropan-1-one in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the piperazine derivative with 3-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives containing tetrazole and piperazine structures exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown promising results against various bacterial strains, suggesting that modifications to the structure of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one could enhance its efficacy as an antimicrobial agent.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one | P. aeruginosa | TBD |
Anticancer Research
The compound's structural features suggest potential anticancer properties. Similar tetrazole-based compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the disruption of cellular signaling pathways crucial for tumor growth.
Neuropharmacological Applications
The piperazine moiety in the compound is known for its neuroactive properties. Research into similar structures has shown that they can modulate neurotransmitter systems, suggesting that 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one may have applications in treating neurological disorders such as anxiety or depression.
Table 2: Neuropharmacological Effects of Piperazine Derivatives
| Compound Name | Effect | Reference Study |
|---|---|---|
| Compound C | Anxiolytic | Study on piperazine derivatives |
| Compound D | Antidepressant | Investigation into tetrazole effects |
| 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one | TBD | Ongoing research |
Mechanism of Action
The mechanism of action of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The fluorophenyl and tetrazole groups are crucial for binding affinity and specificity, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
Structural Features and Functional Groups
Tetrazole-Piperazine Derivatives
The tetrazole-piperazine motif is recurrent in medicinal chemistry. Key comparisons include:
Urea-Linked Analogs (e.g., compounds 1f, 1g, 2a–2b from ): These compounds replace the propan-1-one group with urea (–NH–CO–NH–) bridges. Example: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) (Yield: 85.1%, ESI-MS: 484.2 [M+H]+) .
Thioether-Linked Derivatives (e.g., 7n–7r from ): Compounds like 7n feature a tetrazole connected via a thioether (–S–) bridge instead of a methyl group. Example: 7n (Yield: Not specified; m.p.: 161–163°C, ESI-HRMS: 520.10640) . Key Difference: The thioether linkage may confer greater flexibility or alter electronic properties compared to the methyl bridge in the target compound.
Sulfonyl-Piperazine Analogs (e.g., 7p, 7q): These incorporate sulfonyl (–SO₂–) groups on the piperazine ring. Example: 7p (m.p.: 175–177°C, ESI-HRMS: 513.09834) .
Fluorophenyl Substituents
The 3-fluorophenyl group is shared with compounds like 11a and Example 76 (a chromenone derivative with antiproliferative activity, m.p.: 252–255°C) . Fluorination typically enhances bioavailability and resistance to oxidative metabolism.
Ketone vs. Other Functional Groups
The propan-1-one group in the target compound distinguishes it from:
- Hydrazinyl-oxoethyl derivatives (e.g., 11a–11o in ), which include a hydrazine-linked carbonyl group .
- Morpholino/thiophene hybrids (e.g., Example 76), which prioritize heterocyclic diversity over ketone functionality .
Physical Properties
Note: The target compound’s absence from the provided data precludes direct comparison, but its methyl-linked tetrazole and ketone group may result in intermediate melting points (e.g., 160–200°C range) and moderate yields (70–85%), based on analogs .
Biological Activity
The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, a tetrazole ring, and a fluorophenyl group, which are known to contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.31 g/mol. The presence of the fluorophenyl and tetrazole groups is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H17FN4O |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one |
| LogP (Octanol-Water Partition Coefficient) | 3.2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key physiological pathways. The tetrazole ring has been associated with modulating enzyme activity, while the piperazine moiety may enhance binding affinity to specific receptors.
Potential Mechanisms:
- Enzyme Inhibition: The tetrazole group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation: The piperazine structure may facilitate binding to neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Research indicates that compounds featuring tetrazole rings exhibit antimicrobial properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have demonstrated that this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the fluorophenyl group is believed to enhance its activity by facilitating interactions with cellular targets involved in tumor growth.
Case Studies
- Antitumor Activity: A study evaluated the effects of similar tetrazole-containing compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds could induce apoptosis, with IC50 values in the micromolar range.
- Neuroprotective Effects: Another investigation focused on the neuroprotective potential of piperazine derivatives, finding that they could mitigate oxidative stress in neuronal cells.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one?
The synthesis typically involves coupling a piperazine derivative with a tetrazole-containing intermediate. A widely used method employs HOBt (hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF under nitrogen, with triethylamine as a base . Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error experimentation . Key steps include:
- Preparation of 1-(3-fluorophenyl)-1H-tetrazole-5-methanol.
- Bromination or chlorination to generate the methyl halide intermediate.
- Nucleophilic substitution with piperazine, followed by ketone formation via propionylation.
Basic: What analytical techniques are recommended for characterizing this compound?
Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and piperazine-tetrazole linkage.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .
- X-ray Crystallography : To resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the tetrazole ring) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., 388.15 g/mol for the parent compound).
Advanced: How do intermolecular interactions influence the compound’s biological activity?
Intermolecular forces (e.g., hydrogen bonds, π-π stacking) between the tetrazole ring and target proteins are critical. For example:
- The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability while maintaining hydrogen-bonding capacity .
- Crystallographic studies of analogous compounds reveal that fluorophenyl groups engage in hydrophobic interactions with enzyme active sites, while the piperazine linker improves solubility .
- Density Functional Theory (DFT) simulations can predict interaction energies and guide structural modifications .
Advanced: What is the rationale behind the 3-fluorophenyl substituent in the tetrazole moiety?
The 3-fluorophenyl group serves dual roles:
- Electronic Effects : Fluorine’s electronegativity modulates the tetrazole ring’s electron density, enhancing binding affinity to targets like kinases or GPCRs .
- Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro .
- Bioisosterism : Fluorine mimics hydroxyl groups in spatial and electronic properties, improving target selectivity .
Advanced: How can researchers address discrepancies between computational predictions and experimental results in activity studies?
Contradictions often arise from oversimplified computational models. Solutions include:
- Multi-scale Modeling : Combine DFT with molecular dynamics to account for solvent effects and protein flexibility .
- Crystallographic Validation : Compare predicted binding poses with X-ray structures of ligand-target complexes .
- Statistical Analysis : Use multivariate regression to identify outliers in SAR datasets (e.g., steric clashes not captured in simulations) .
Advanced: What methodologies are used to assess the compound’s pharmacokinetic properties in preclinical studies?
Key approaches include:
- Microsomal Stability Assays : Incubate the compound with liver microsomes to measure metabolic clearance rates .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis or ultrafiltration to determine free fraction available for target engagement.
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption and blood-brain barrier penetration.
- LC-MS/MS Quantification : For precise measurement of plasma/tissue concentrations in rodent models .
Advanced: How can structural modifications improve selectivity for a specific enzyme isoform?
Strategies include:
- Fragment-based Drug Design (FBDD) : Screen truncated analogs (e.g., tetrazole-piperazine fragments) to identify isoform-specific binding motifs .
- Co-crystallization : Resolve structures of the compound bound to off-target isoforms to guide steric bulk introduction (e.g., methyl or trifluoromethyl groups) .
- Alchemical Free Energy Calculations : Predict relative binding affinities between isoforms using thermodynamic cycles .
Advanced: What experimental controls are critical in SAR studies of this compound?
To minimize false positives/negatives:
- Counter-screening : Test against related enzymes/receptors (e.g., kinase panels for off-target inhibition).
- Solubility Controls : Use DMSO vehicle controls to rule out aggregation-based artifacts.
- Metabolite Profiling : Identify degradation products via LC-HRMS to confirm activity is parent-dependent .
Advanced: How can researchers validate the compound’s mechanism of action in cellular assays?
- CRISPR Knockout Models : Delete putative targets in cell lines to confirm loss of compound efficacy.
- Biochemical Assays : Measure direct enzyme inhibition (e.g., IC50 determination) alongside cellular activity (e.g., EC50 in signaling pathways).
- Chemical Proteomics : Use affinity chromatography or photoaffinity labeling to identify binding partners .
Advanced: What computational tools are recommended for optimizing the compound’s drug-likeness?
- ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME to estimate permeability, solubility, and toxicity.
- Molecular Docking : AutoDock Vina or Glide for binding mode prediction.
- QSAR Models : Train machine learning algorithms on bioactivity datasets to prioritize analogs with improved potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
